molecular formula C22H4Br14O4 B12659000 Bis(pentabromobenzyl) tetrabromophthalate CAS No. 82001-21-6

Bis(pentabromobenzyl) tetrabromophthalate

Cat. No.: B12659000
CAS No.: 82001-21-6
M. Wt: 1450.9 g/mol
InChI Key: NIMRNRQNVGDVEU-UHFFFAOYSA-N
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Description

Bis(pentabromobenzyl) tetrabromophthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in materials. The compound has the molecular formula C22H4Br14O4 and a molecular weight of approximately 1450.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromobenzyl) tetrabromophthalate typically involves the esterification of tetrabromophthalic anhydride with pentabromobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale esterification reactions, followed by purification steps to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Bis(pentabromobenzyl) tetrabromophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(pentabromobenzyl) tetrabromophthalate is extensively studied for its flame-retardant properties. Researchers investigate its thermal stability, decomposition mechanisms, and effectiveness in various polymer matrices .

Biology and Medicine: The compound’s potential biological effects are also explored. Studies focus on its toxicity, bioaccumulation, and environmental impact. Researchers aim to understand its interactions with biological systems and potential health risks .

Industry: In the industrial sector, this compound is used in the production of flame-retardant materials, including plastics, textiles, and electronics. Its high bromine content makes it an effective additive for enhancing fire resistance .

Mechanism of Action

Mechanism: The flame-retardant action of bis(pentabromobenzyl) tetrabromophthalate involves the release of bromine radicals during thermal decomposition. These radicals interfere with the combustion process by capturing free radicals, thus inhibiting the propagation of flames .

Molecular Targets and Pathways: The compound primarily targets the radical chain reactions in the combustion process. By disrupting these reactions, it effectively reduces the flammability of materials. The pathways involved include the formation and quenching of reactive intermediates during combustion .

Comparison with Similar Compounds

Uniqueness: Bis(pentabromobenzyl) tetrabromophthalate stands out due to its high bromine content and effectiveness in flame retardancy. Its unique structure allows for efficient radical capture during combustion, making it a preferred choice in various applications .

Properties

CAS No.

82001-21-6

Molecular Formula

C22H4Br14O4

Molecular Weight

1450.9 g/mol

IUPAC Name

bis[(2,3,4,5,6-pentabromophenyl)methyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H4Br14O4/c23-7-3(8(24)14(30)19(35)13(7)29)1-39-21(37)5-6(12(28)18(34)17(33)11(5)27)22(38)40-2-4-9(25)15(31)20(36)16(32)10(4)26/h1-2H2

InChI Key

NIMRNRQNVGDVEU-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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